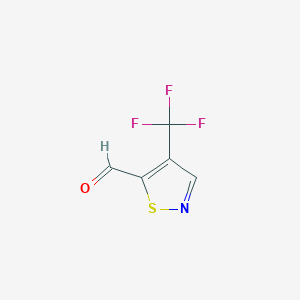

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRACKJMKQKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822992-91-5 | |

| Record name | 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures is a well-known approach .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Radical trifluoromethylation often involves photoredox catalysis with iridium or ruthenium complexes.

Major Products Formed

Oxidation: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid.

Reduction: 4-(Trifluoromethyl)-1,2-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structural features make it a valuable probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydroquinone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Antimicrobial Activity: Natural derivatives like 2-(1S,3R-dihydroxybutyl)-benzene-1,4-diol exhibit weak inhibition against Staphylococcus aureus (MIC: 400 µg/mL), while synthetic analogs such as 2-(3-methylbut-2-en-1-yl)-benzene-1,4-diol show anti-inflammatory effects by suppressing TNF-α and IL-18 in macrophages . Antitumor Potential: The trifluoromethyl-substituted derivative (2-(trifluoromethyl)benzene-1,4-diol) demonstrates cytotoxicity in cell growth assays, likely due to electron-withdrawing effects enhancing DNA interaction .

Solubility and Stability The dimethylamino group in 2-(dimethylamino)benzene-1,4-diol improves solubility in organic solvents compared to alkyl-substituted derivatives (e.g., 2-(1-methyl-octyl)-benzene-1,4-diol), which are more lipophilic . Stability studies on naphthyl-substituted analogs (e.g., 2-(naphthalen-1-yl)benzene-1,4-diol) indicate sensitivity to acidic conditions and oxidizing agents, necessitating careful storage .

Redox and Electronic Properties Hydroquinones with electron-donating groups (e.g., -N(CH₃)₂) exhibit reversible oxidation to quinones, making them suitable for electrochemical applications. In contrast, electron-withdrawing groups (e.g., -CF₃) stabilize the reduced form, favoring antitumor activity .

Industrial and Material Science Applications Resins containing 2,5-bis[(dimethylamino)methyl]-benzene-1,4-diol show higher degrees of polymerization compared to those with 2-(dimethylamino) ethyl methacrylate, attributed to the dual amino groups enhancing crosslinking efficiency .

Biological Activity

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a trifluoromethyl group and an aldehyde functional group. Its chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines. In vitro assays showed that compounds with similar structures inhibited HepG-2 hepatocellular carcinoma cells effectively, suggesting potential for further development as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG-2 | TBD | |

| 4-Methyl-2-phenylthiazole | HepG-2 | 15 | |

| 5-Nitro-1,3-thiazole | MCF-7 | 10 |

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties. In particular, derivatives have shown activity against flaviviruses by targeting their envelope proteins. The structural modifications of thiazoles can significantly influence their antiviral efficacy. For instance, the addition of hydrophobic groups has been linked to enhanced selectivity and potency against viral replication .

Table 2: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Type | EC50 (μM) | TI Value | Reference |

|---|---|---|---|---|

| This compound | Dengue Virus | TBD | TBD | |

| Phenylthiazole derivative | Yellow Fever Virus | 25 | 147 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It has been suggested that thiazoles can interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

- Anticonvulsant Properties : A study identified thiazole derivatives with anticonvulsant effects in picrotoxin-induced models. The findings suggest that structural modifications can enhance efficacy and reduce toxicity compared to standard treatments .

- Neuroprotective Effects : Another investigation revealed that certain thiazoles could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between α-haloketones and thiourea derivatives, followed by oxidation to introduce the aldehyde group. For example, trifluoromethyl-substituted thiazoles can be prepared using Hantzsch thiazole synthesis under microwave irradiation to enhance reaction efficiency . Purity optimization involves recrystallization from ethanol/water mixtures (mp 131–133°C for related analogs) and HPLC analysis (retention time ~1.23 minutes under specific LCMS conditions) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -65 ppm). NMR resolves the aldehyde proton (δ ~9.8–10.2 ppm, singlet) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data collection (e.g., Mo-Kα radiation) ensures accurate determination of bond angles and torsional strain in the thiazole ring .

- LCMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 271.26 for CHFNOS) .

Q. How should researchers handle stability and storage considerations for this compound?

The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at -20°C in amber vials. Stability tests via TLC or HPLC under varying pH/temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group). Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with X-ray data. SHELXL refinement with TWIN commands can address twinning or disorder in crystallographic data .

Q. How can the compound’s reactivity be leveraged in multi-step syntheses of pharmacologically active derivatives?

The aldehyde group facilitates:

- Schiff base formation : React with primary amines to generate imines for antimicrobial agents (e.g., triazole-thiazole hybrids with MIC values <1 µg/mL against S. aureus) .

- Nucleophilic addition : Grignard reagents or organozinc derivatives can introduce alkyl/aryl groups for agrochemical intermediates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?

Chiral resolution via chiral stationary phase HPLC (CSP-HPLC) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) is critical. Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF group is strongly electron-withdrawing, reducing electron density on the thiazole ring. This enhances oxidative addition in Suzuki-Miyaura couplings but may require Pd(OAc)/XPhos catalysts for aryl boronic acids with steric hindrance .

Key Research Gaps and Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.